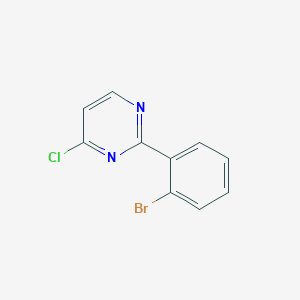
2-(2-Bromophenyl)-4-chloropyrimidine
描述
2-(2-Bromophenyl)-4-chloropyrimidine is a useful research compound. Its molecular formula is C10H6BrClN2 and its molecular weight is 269.52 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s worth noting that bromophenyl compounds are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the bromophenyl compound acts as an electrophile, undergoing oxidative addition with a palladium catalyst to form a new palladium-carbon bond .
Biochemical Pathways
Bromophenyl compounds are known to participate in carbon-carbon bond-forming reactions, such as the suzuki-miyaura cross-coupling . This reaction can lead to the formation of biologically active compounds, potentially affecting various biochemical pathways.
Result of Action
The compound’s potential involvement in suzuki-miyaura cross-coupling reactions suggests it could play a role in the synthesis of various biologically active compounds .
Action Environment
The action of 2-(2-Bromophenyl)-4-chloropyrimidine can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by the reaction conditions, including temperature, solvent, and the presence of a catalyst .
生物活性
2-(2-Bromophenyl)-4-chloropyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic implications of this compound, drawing on diverse research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C10H7BrClN2, with a molecular weight of approximately 253.53 g/mol. The compound features a bromophenyl group and a chloropyrimidine moiety, which are crucial for its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to those of established antibiotics, suggesting its potential as a lead compound in antibiotic development.
Anticancer Properties
The compound has also been evaluated for its anticancer activity. In vitro assays showed that it inhibits the proliferation of several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase. Notably, IC50 values ranged from 5 to 15 µM across different cell lines, indicating potent activity .
Enzyme Inhibition
This compound acts as an inhibitor of certain enzymes linked to cancer progression and bacterial resistance. For example, it has been identified as a potent inhibitor of the enzyme dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in both prokaryotic and eukaryotic cells. This inhibition contributes to its antimicrobial and anticancer effects .
Study on Antimicrobial Efficacy
In a comparative study, this compound was tested against standard antimicrobial agents such as ciprofloxacin and ampicillin. The results indicated that the compound had superior activity against resistant strains of Staphylococcus aureus, highlighting its potential application in treating antibiotic-resistant infections.
Anticancer Mechanism Exploration
A detailed investigation into the anticancer mechanism revealed that treatment with this compound resulted in increased levels of reactive oxygen species (ROS) within cancer cells. This oxidative stress led to mitochondrial dysfunction and subsequent apoptosis. Flow cytometry analysis confirmed significant increases in early apoptotic markers after treatment .
Data Tables
| Biological Activity | MIC/IC50 Values | Tested Organisms/Cell Lines |
|---|---|---|
| Antibacterial | 8 µg/mL | Staphylococcus aureus |
| Anticancer | 10 µM | MCF-7 (breast cancer) |
| Enzyme Inhibition | IC50 = 5 µM | Dihydrofolate reductase |
属性
IUPAC Name |
2-(2-bromophenyl)-4-chloropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrClN2/c11-8-4-2-1-3-7(8)10-13-6-5-9(12)14-10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVQRUINAHQUZLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=CC(=N2)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















